Plocabulin

Vue d'ensemble

Description

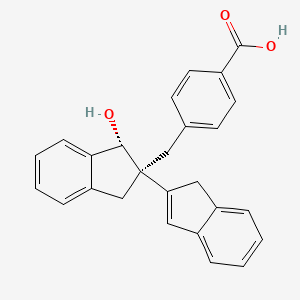

Plocabulin, also known as PM060184, is a novel marine-derived microtubule-binding agent. It was originally isolated from the marine sponge Lithoplocamia lithistoides. This compound has shown significant potential as an antitumor agent due to its ability to disrupt microtubule dynamics, which are essential for cell division and intracellular transport .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Plocabulin is synthesized through a complex multi-step process that involves the total synthesis of its intricate molecular structureKey steps include cyclization, oxidation, and selective functional group modifications .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The process is designed to be scalable, allowing for the production of this compound in quantities sufficient for clinical and commercial use .

Analyse Des Réactions Chimiques

Types of Reactions: Plocabulin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to introduce or modify functional groups, enhancing its biological activity.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule, potentially modifying its pharmacokinetic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of biological activity and stability .

Applications De Recherche Scientifique

Plocabulin has a wide range of scientific research applications, including:

Chemistry: this compound serves as a valuable tool for studying microtubule dynamics and the effects of microtubule disruption on cellular processes.

Biology: In biological research, this compound is used to investigate the mechanisms of cell division and intracellular transport, as well as the role of microtubules in these processes.

Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various cancers. .

Industry: In the pharmaceutical industry, this compound is being developed as a novel anticancer drug.

Mécanisme D'action

Plocabulin exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By binding to tubulin, this compound disrupts the polymerization and depolymerization of microtubules, leading to the disorganization and fragmentation of the microtubule network. This disruption interferes with cell division and intracellular transport, ultimately causing cell death. This compound also exhibits antiangiogenic and vascular-disrupting activities, further contributing to its antitumor effects .

Comparaison Avec Des Composés Similaires

Plocabulin is unique among microtubule-binding agents due to its marine origin and its specific binding site on tubulin. Similar compounds include:

Paclitaxel: A well-known microtubule-stabilizing agent used in cancer therapy. Unlike this compound, paclitaxel stabilizes microtubules rather than disrupting them.

Vinblastine: Another microtubule-disrupting agent that binds to a different site on tubulin compared to this compound.

Colchicine: A microtubule-disrupting agent that binds to tubulin but has a different mechanism of action and clinical application

This compound’s unique binding site and mechanism of action make it a valuable addition to the arsenal of microtubule-targeting agents, offering potential advantages in terms of efficacy and safety.

Propriétés

IUPAC Name |

[(1Z,4S,6Z)-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O7/c1-8-9-14-23(40-30(32)38)15-12-19-33-28(36)27(31(4,5)6)34-26(35)16-11-10-13-21(2)20-22(3)24-17-18-25(39-7)29(37)41-24/h8-13,16,18-20,22-24,27H,14-15,17H2,1-7H3,(H2,32,38)(H,33,36)(H,34,35)/b9-8-,13-10-,16-11-,19-12-,21-20+/t22-,23-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKGSKLKBICCHQ-BDOJOPHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(CC=CNC(=O)C(C(C)(C)C)NC(=O)C=CC=CC(=CC(C)C1CC=C(C(=O)O1)OC)C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C[C@@H](C/C=C\NC(=O)[C@H](C(C)(C)C)NC(=O)/C=C\C=C/C(=C/[C@H](C)[C@@H]1CC=C(C(=O)O1)OC)/C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960210-99-5 | |

| Record name | Plocabulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960210995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PM-060184 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PLOCABULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52Y8L60CR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)

![ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate](/img/structure/B610071.png)

![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)